GlyT1 Inhibitor Series Membership: Core Pharmacophore Identity
The target compound is an explicitly claimed embodiment within the N-Phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide class defined in US20090326027A1 [1]. The patent demonstrates that representatives of this class inhibit GlyT1, the primary glycine clearance transporter in the forebrain, and are proposed for treating psychoses, dementia, and attention deficit disorders [1]. While no compound‑specific IC₅₀ is reported in the patent, the class definition provides a validated pharmacophore against which individual derivatives can be benchmarked.
| Evidence Dimension | GlyT1 inhibitory classification |
|---|---|
| Target Compound Data | Member of the class; explicit structural conformance to formula (I) in US20090326027A1 |
| Comparator Or Baseline | Other N-aryl-substituted diazaspiro[4.5]dec-3-en-1-yl acetamides described in the same patent |
| Quantified Difference | Not quantified at the single‑compound level; class‑level activity inferred from patent claims |
| Conditions | GlyT1 inhibition in cellular or membrane‑based assays, as per patent general description |
Why This Matters
Provenance within a defined, patented pharmacophore provides a structured starting point for neuroscience research, in contrast to compounds lacking documented target engagement.
- [1] US Patent US20090326027A1. N-Phenyl-2-0X0-1,4-Diazaspiro [4.5] Dec-3-EN-1-YL Acetamide Derivatives And Their Use As Glycine Transporter Inhibitors. View Source
